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Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

Cat. No.: B1272657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Furan-2-yl)propan-2-amine (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ).

[1][2] Due to the limited availability of experimentally derived spectra for this specific compound

in the public domain, this document presents a compilation of predicted data and established

spectroscopic principles for analogous compounds. This information is intended to serve as a

valuable resource for the identification, characterization, and quality control of 1-(Furan-2-
yl)propan-2-amine in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1-(Furan-2-yl)propan-2-amine are

summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Furan-2-yl)propan-2-amine
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-5 (Furan) ~7.3
Doublet of

doublets (dd)
~1.8, 0.8 1H

H-3 (Furan) ~6.2
Doublet of

doublets (dd)
~3.2, 0.8 1H

H-4 (Furan) ~6.0
Doublet of

doublets (dd)
~3.2, 1.8 1H

H-2 (Methine) ~3.2 - 3.5 Multiplet (m) - 1H

H-1 (Methylene) ~2.7 - 2.9 Multiplet (m) - 2H

Amine (-NH₂)
~1.5 - 2.5

(broad)
Singlet (s, broad) - 2H

Methyl (-CH₃) ~1.1 - 1.3 Doublet (d) ~6.5 3H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent,

concentration, and temperature.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(Furan-2-yl)propan-2-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (Furan) ~155 - 158

C-5 (Furan) ~141 - 143

C-3 (Furan) ~110 - 112

C-4 (Furan) ~105 - 107

C-2 (Propyl) ~45 - 48

C-1 (Propyl) ~35 - 38

C-3 (Propyl) ~22 - 25
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 1-(Furan-2-yl)propan-2-amine are detailed below.

Table 3: Characteristic IR Absorption Bands for 1-(Furan-2-yl)propan-2-amine

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Functional Group

N-H Stretch 3300 - 3400 (two bands) Primary Amine

C-H Stretch (Furan) 3100 - 3150 Aromatic C-H

C-H Stretch (Aliphatic) 2850 - 2960 Aliphatic C-H

N-H Bend (Scissoring) 1580 - 1650 Primary Amine

C=C Stretch (Furan Ring) 1500 - 1600 Furan

C-N Stretch 1020 - 1250 Aliphatic Amine

C-O-C Stretch (Furan Ring) 1000 - 1300 Furan

N-H Wag 665 - 910 Primary Amine

Note: Primary amines typically show two N-H stretching bands, corresponding to asymmetric

and symmetric stretching.[4][5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(Furan-2-yl)propan-2-amine, the molecular ion peak (M⁺) would be

observed at an m/z of 125.

Table 4: Predicted Mass Spectrometry Data for 1-(Furan-2-yl)propan-2-amine
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m/z Proposed Fragment

125 [C₇H₁₁NO]⁺ (Molecular Ion)

110 [M - CH₃]⁺

81 [C₅H₅O]⁺ (Furfuryl cation)

44 [C₂H₆N]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(Furan-2-yl)propan-2-amine in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay

of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

[7]

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of

scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required

compared to ¹H NMR.[4]

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or

NaCl plates.[4]

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]

Acquisition: Record a background spectrum of the empty sample holder. Then, record the

sample spectrum over a range of 4000-400 cm⁻¹.[4]
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Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).[1][7]

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments

and the molecular ion.[4]

Analysis: A full-scan mass spectrum is acquired to determine the mass-to-charge ratios of

the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1-(Furan-2-yl)propan-2-amine.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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